molecular formula C10H17NO3 B13001029 Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13001029
M. Wt: 199.25 g/mol
InChI Key: UMSHZHPTTJPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with ethoxy, methyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyridine ring structure but differs in its substituents.

    Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate: Another similar compound with slight variations in the functional groups attached to the ring.

Uniqueness

This compound is unique due to its specific combination of ethoxy, methyl, and carboxylate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 6-ethoxy-2-methyl-2,3,4,5-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C10H17NO3/c1-4-14-9-8(10(12)13-3)6-5-7(2)11-9/h7-8H,4-6H2,1-3H3

InChI Key

UMSHZHPTTJPKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(CCC1C(=O)OC)C

Origin of Product

United States

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